molecular formula C20H26O4 B10850506 Methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate

Methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate

Cat. No.: B10850506
M. Wt: 330.4 g/mol
InChI Key: ATXQVYDXJMHPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl estradiol-16-beta-carboxylate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a methyl group at the 16-beta position and a carboxylate group, which modifies its chemical properties and biological activity. It is primarily investigated for its potential therapeutic applications and its role as an inhibitor of specific enzymes involved in steroid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl estradiol-16-beta-carboxylate involves several key steps:

    Methylenation Reaction: This step introduces a methyl group at the 16-beta position of the steroid nucleus. The reaction typically involves the use of methylene iodide and a strong base such as potassium tert-butoxide.

    Hydrogenation Reduction Reaction: Following methylenation, the compound undergoes hydrogenation to reduce any double bonds and stabilize the structure.

Industrial Production Methods: Industrial production of methyl estradiol-16-beta-carboxylate follows similar synthetic routes but is optimized for large-scale synthesis. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl estradiol-16-beta-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Methyl estradiol-16-beta-carboxylate has several scientific research applications:

Mechanism of Action

Methyl estradiol-16-beta-carboxylate exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The compound also acts as an inhibitor of estradiol 17 beta-dehydrogenase 1, an enzyme involved in steroid metabolism .

Comparison with Similar Compounds

Uniqueness: Methyl estradiol-16-beta-carboxylate is unique due to its specific structural modifications, which confer distinct biological properties. Unlike estradiol, it has enhanced metabolic stability and a different spectrum of biological activity, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxylate

InChI

InChI=1S/C20H26O4/c1-20-8-7-14-13-6-4-12(21)9-11(13)3-5-15(14)17(20)10-16(18(20)22)19(23)24-2/h4,6,9,14-18,21-22H,3,5,7-8,10H2,1-2H3

InChI Key

ATXQVYDXJMHPHM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CC(C2O)C(=O)OC)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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